molecular formula C19H18N4O4S B2517336 N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946335-99-5

N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2517336
M. Wt: 398.44
InChI Key: VBZQFYSNRUDPAB-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of thiazolidine, a heterocyclic compound that has been the subject of various studies due to its potential biological activities. The structure of the compound suggests that it is a complex molecule with multiple functional groups that could contribute to its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related thiazolidine derivatives has been reported using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology, which is known for producing excellent yields. These methods involve chromatographic and spectrometric methods for characterization, as well as elemental analysis to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be complex, with the presence of stereogenic centers leading to the formation of diastereoisomers. In related compounds, the configurations of these stereogenic centers have been assigned based on 1H NMR analysis of coupling constants and 2D NOESY experiments. The resolution of diastereoisomers has been successfully performed using HPLC with a chiral stationary phase .

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the general reactivity of thiazolidine derivatives can involve interactions with various biological targets due to the presence of multiple reactive functional groups. These interactions can lead to antimicrobial and antifungal activities, as observed in some of the synthesized derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The antimicrobial and antifungal activities of these compounds suggest that they have the ability to penetrate biological membranes and interact with microbial enzymes or DNA .

Relevant Case Studies

In the context of antimicrobial activity, one of the synthesized thiazolidine-2,4-dione carboxamide derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. Notably, a compound with a 3-methoxybenzylidene substituent showed antibacterial activity against Gram-positive bacteria, particularly S. aureus . These findings suggest that the compound , with a 2-methoxybenzyl substituent, may also exhibit similar biological activities, although specific case studies on this compound are not provided.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, related to the structure of interest, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in developing new antimicrobial agents (Alhameed et al., 2019).

Cytotoxic Activity

Research into 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, chemically related to the compound , reveals their synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This underscores the potential application of such compounds in cancer research and therapy (Hassan et al., 2014).

Anti-Inflammatory and Analgesic Agents

A study on novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to exhibit significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research points to the therapeutic potential of these compounds in treating inflammatory conditions and pain management (Abu‐Hashem et al., 2020).

Photodynamic Therapy for Cancer

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base-containing benzenesulfonamide groups have been reported. These compounds exhibit high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Anticancer Activity

Co(II) complexes of thiazolyl benzenesulfonamide derivatives have been synthesized and investigated for their fluorescence properties and in vitro cytotoxicity against human breast cancer cell line (MCF 7), showing potential as anticancer agents (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-27-15-7-3-2-5-12(15)10-21-16(24)9-13-11-28-19(22-13)23-18(26)14-6-4-8-20-17(14)25/h2-8,11H,9-10H2,1H3,(H,20,25)(H,21,24)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZQFYSNRUDPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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